molecular formula C29H38O8 B15192065 Miophytocen B CAS No. 99764-48-4

Miophytocen B

Cat. No.: B15192065
CAS No.: 99764-48-4
M. Wt: 514.6 g/mol
InChI Key: JNVNAJOQNUCFMY-QZANRFNGSA-N
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Description

Miophytocen B is a macrocyclic trichothecene, a type of sesquiterpene metabolite. It is a non-toxic compound isolated from Baccharis coridifolia, a plant species known for producing various trichothecenes. The molecular formula of this compound is C29H38O8, and it has a molecular weight of 514.6072 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Miophytocen B involves complex organic reactions, typically starting from simpler trichothecene precursors. The synthetic route often includes steps such as cyclization, oxidation, and esterification. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to produce this compound more efficiently .

Chemical Reactions Analysis

Types of Reactions

Miophytocen B undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Miophytocen B has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and synthesis of macrocyclic trichothecenes.

    Biology: Investigated for its potential biological activities, such as antifungal and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and immunomodulatory activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Miophytocen B involves its interaction with cellular components, leading to various biological effects. It primarily targets cellular membranes and enzymes, disrupting their normal functions. The molecular pathways involved include inhibition of protein synthesis and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Miophytocen B

Unlike other trichothecenes, it does not exhibit significant toxicity, making it a safer alternative for research and industrial applications .

Properties

CAS No.

99764-48-4

Molecular Formula

C29H38O8

Molecular Weight

514.6 g/mol

IUPAC Name

(1R,2S,3R,6Z,8E,10R,14E,19R,23R,24R,26R)-1-hydroxy-10-[(1R)-1-hydroxyethyl]-2,14-dimethyl-22-methylidene-4,11,17,25-tetraoxapentacyclo[21.3.1.13,26.02,19.019,24]octacosa-6,8,14-triene-5,16-dione

InChI

InChI=1S/C29H38O8/c1-17-10-12-34-21(19(3)30)7-5-6-8-24(31)36-22-14-23-29(33)15-20-18(2)9-11-28(26(20)37-23,27(22,29)4)16-35-25(32)13-17/h5-8,13,19-23,26,30,33H,2,9-12,14-16H2,1,3-4H3/b7-5+,8-6-,17-13+/t19-,20-,21-,22-,23-,26-,27-,28-,29+/m1/s1

InChI Key

JNVNAJOQNUCFMY-QZANRFNGSA-N

Isomeric SMILES

C/C/1=C\C(=O)OC[C@]23CCC(=C)[C@@H]4[C@H]2O[C@@H]5C[C@H]([C@]3([C@@]5(C4)O)C)OC(=O)/C=C\C=C\[C@@H](OCC1)[C@@H](C)O

Canonical SMILES

CC1=CC(=O)OCC23CCC(=C)C4C2OC5CC(C3(C5(C4)O)C)OC(=O)C=CC=CC(OCC1)C(C)O

Origin of Product

United States

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